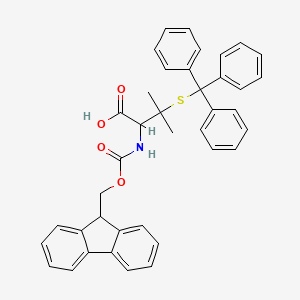
Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is often used in peptide synthesis due to its unique structural properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group. These protecting groups help in the selective deprotection and coupling reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH typically involves multiple steps, starting from the basic amino acid cysteine. The process includes:
Protection of the Amino Group: The amino group of cysteine is protected using the Fmoc group. This is usually achieved by reacting cysteine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of Dimethyl Groups: The beta,beta-dimethyl groups are introduced through alkylation reactions.
Protection of the Thiol Group: The thiol group is protected using the Trt group, which is introduced by reacting the intermediate compound with trityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to ensure uniformity and high yield.
Purification: The compound is purified using techniques like crystallization, chromatography, and recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Trt groups can be selectively removed under specific conditions. Fmoc is typically removed using piperidine, while Trt is removed using acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Trt removal.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
科学研究应用
Chemistry
In chemistry, Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is used in the synthesis of complex peptides and proteins. Its unique protecting groups allow for selective reactions, making it a valuable tool in peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of their functions.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
作用机制
The mechanism of action of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH involves its incorporation into peptides and proteins. The Fmoc and Trt groups protect the amino and thiol groups, respectively, allowing for selective reactions. Once incorporated into a peptide, the protecting groups are removed, and the peptide can interact with its target molecules. The beta,beta-dimethyl groups provide steric hindrance, influencing the peptide’s conformation and stability.
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH but lacks the beta,beta-dimethyl groups.
Fmoc-beta,beta-dimethyl-L-Cys(Trt)-OH: The L-enantiomer of the compound, which has different stereochemistry.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the protecting group for the thiol group instead of Trt.
Uniqueness
This compound is unique due to the presence of beta,beta-dimethyl groups, which provide additional steric hindrance and influence the peptide’s conformation. This makes it particularly useful in the synthesis of peptides with specific structural requirements.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)
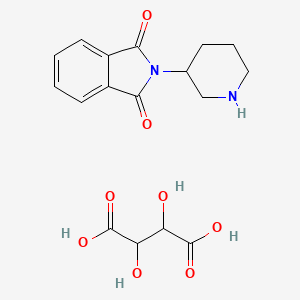
![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)
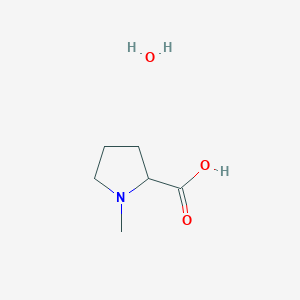
![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)
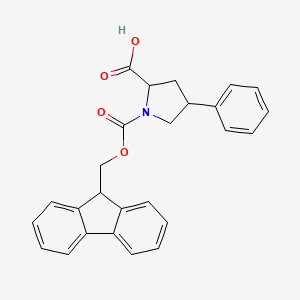
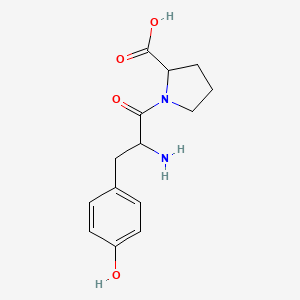
![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
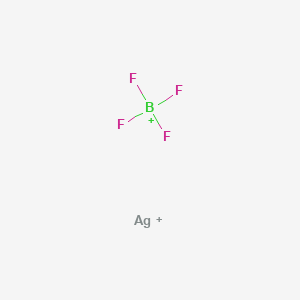
![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
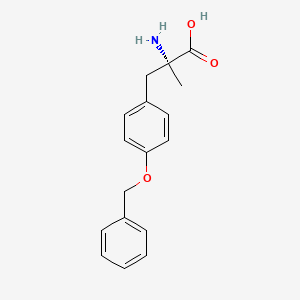
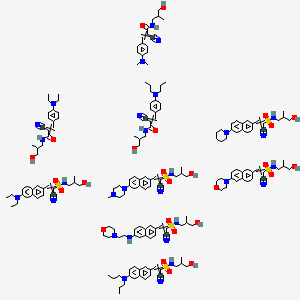
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
